1-Methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-Methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound features a benzimidazole core, which is a fusion of benzene and imidazole rings, with a carboxylic acid group at the 5-position and a methyl group at the 1-position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-carboxylic acid alcohols .
Scientific Research Applications
1-Methyl-1H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular processes and signaling pathways are also of interest in various research studies .
Comparison with Similar Compounds
1H-Benzimidazole-5-carboxylic acid: Lacks the methyl group at the 1-position.
2-Methyl-1H-benzimidazole-5-carboxylic acid: Has a methyl group at the 2-position instead of the 1-position.
1-Methyl-1H-benzimidazole-2-carboxylic acid: Carboxylic acid group is at the 2-position instead of the 5-position.
Uniqueness: 1-Methyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the carboxylic acid group at the 5-position can affect the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
1-methylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJLCBKTWRUQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406742 | |
Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-17-6 | |
Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53484-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major degradation products of dabigatran etexilate mesylate under hydrolytic conditions, and how were they characterized?
A1: Hydrolysis of dabigatran etexilate mesylate under acidic and basic conditions yielded three major degradation products (DPs) []. These were isolated using mass-based preparative HPLC and SFC.
- DP-1: (Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid. This DP was previously known but not fully characterized. []
- DP-2: 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. [] This DP and DP-3 are reported for the first time in this study.
- DP-3: (Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. [] Notably, DP-3 was found under both acidic and basic hydrolysis conditions.
Q2: What is a novel synthetic route for preparing a key intermediate of dabigatran etexilate, and what are its advantages?
A2: A new method utilizes 3-amido-4-methylamino benzoic acid as a starting material to produce N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, a key intermediate in dabigatran etexilate synthesis []. This process involves three main steps:
- Cyclization of 3-amido-4-methylamino benzoic acid with chloroacetyl chloride to obtain 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. []
- Conversion of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid to 2-chloromethyl-1-methyl-1H-benzimidazole-5 formyl chloride using oxalyl chloride. []
- Condensation of 2-chloromethyl-1-methyl-1H-benzimidazole-5 formyl chloride with 3-(pyridine-2-group) ethyl aminomalonate to yield the target intermediate. []
Q3: What is the significance of understanding the degradation pathways and developing efficient synthetic routes for pharmaceuticals like dabigatran etexilate?
A3: Knowledge of degradation pathways is crucial for:
- Drug stability: Understanding how a drug degrades helps determine its shelf-life and optimal storage conditions. []
- Safety and efficacy: Degradation products can potentially be toxic or less effective than the parent drug. [] Characterizing them ensures patient safety and consistent drug performance.
- Manufacturing and quality control: Identifying degradation products facilitates the development of robust analytical methods to monitor drug quality during production and storage. []
- Cost-effectiveness: Using readily available starting materials and streamlining reaction steps can significantly reduce production costs. []
- Scalability: Efficient synthetic routes are essential for scaling up production to meet market demand. []
- Environmental sustainability: Optimized synthetic processes minimize waste generation and reduce the environmental impact of pharmaceutical manufacturing. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.